Bitolterol mesylate is a diester sympathomimetic amine classified as a β2-adrenergic agonist prodrug. [, ] It acts as a bronchodilator upon activation by esterase hydrolysis in the lungs. [, ] This compound plays a crucial role in scientific research, particularly in studying asthma and other respiratory conditions involving reversible bronchospasm. [, , , , ]
Bitolterol mesylate is a pharmaceutical compound classified as a short-acting beta-2 adrenergic receptor agonist. It primarily functions to alleviate bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease. As a prodrug, bitolterol mesylate is biologically inactive until it is metabolized into its active form, colterol, through hydrolysis in the lungs. This conversion is critical for its therapeutic effects, as colterol directly activates beta-2 adrenergic receptors, leading to bronchodilation and improved airflow in patients experiencing airway constriction .
The synthesis of bitolterol mesylate typically involves several key steps:
The detailed synthetic route may vary depending on specific laboratory protocols but generally adheres to these fundamental principles .
Bitolterol mesylate has a complex molecular structure characterized by the following features:
The structural representation of bitolterol mesylate illustrates its functional groups and stereochemistry, which are essential for its interaction with biological receptors .
The primary chemical reaction involving bitolterol mesylate is its hydrolysis to form colterol. This reaction can be summarized as follows:
This hydrolysis is crucial for converting the prodrug into its active form, allowing it to exert its pharmacological effects by activating beta-2 adrenergic receptors in the lungs .
The mechanism of action of bitolterol mesylate involves several steps:
This process facilitates improved airflow and alleviates symptoms associated with bronchospasm .
Bitolterol mesylate exhibits several notable physical and chemical properties:
These properties influence its formulation and storage requirements in pharmaceutical applications .
Bitolterol mesylate has been primarily indicated for:
Despite its efficacy, bitolterol mesylate was withdrawn from the market in 2001 due to safety concerns and the availability of alternative treatments. Research continues into understanding its mechanisms and potential applications in developing new bronchodilators with improved efficacy and fewer side effects .
Bitolterol mesylate (Tornalate®) emerged in the early 1980s as a strategic response to limitations observed in first-generation beta-2 adrenergic agonists. Preclinical studies identified its unique prodrug structure, designated chemically as 4-(2-(tert-butylamino)-1-hydroxyethyl)-1,2-phenylene bis(4-methylbenzoate) methanesulfonate [7] [9]. Unlike catecholamine-based agonists (e.g., isoproterenol), bitolterol demonstrated markedly reduced chronotropic effects on the heart at therapeutic doses. A pivotal double-blind trial (1980) comparing bitolterol mesylate aerosol (WIN 32784) against isoproterenol in 24 asthma patients revealed equivalent bronchodilation (FEV₁ increase: 46–50%) but significantly lower heart rate alterations (p<0.05) [2]. This cardioselectivity stemmed from its targeted activation mechanism within pulmonary tissue rather than systemic circulation [1]. The FDA approved bitolterol in December 1984 as a "long-acting" agent (6–8 hours duration) for asthma and COPD, positioning it between short-acting (isoproterenol) and ultra-long-acting (salmeterol) analogs [3] [6].
Table 1: Key Chronotropic Effects of Bitolterol vs. Isoproterenol
Parameter | Bitolterol (2 Doses) | Isoproterenol (2 Doses) |
---|---|---|
Mean HR Increase | +4.2 bpm | +12.7 bpm |
Peak FEV₁ Change | +47.8% | +46.2% |
Duration | 6–8 hours | 1–2 hours |
Data derived from Kass & Mingo (1980) [2].
The prodrug design of bitolterol addressed three critical limitations of conventional catecholamine agonists:
Bitolterol circumvented these issues through targeted pulmonary activation. As an inactive diester prodrug, it resisted intestinal sulfatases and hepatic COMT. Upon inhalation, lung-specific esterases hydrolyzed bitolterol to its active metabolite, colterol (N-t-butylarterenol), directly within the airways [1] [9]. This yielded high local concentrations for bronchodilation while minimizing systemic drug levels. Studies confirmed lung esterase activity hydrolyzed ~85% of bitolterol within 15 minutes, achieving peak colterol concentrations 5× higher in lung tissue than plasma [1] [4].
The molecular architecture of bitolterol (C₂₈H₃₁NO₅·CH₄O₃S, MW: 557.66 g/mol) resulted from systematic optimization of colterol diester analogs [7] [9]. Key design elements included:
Table 2: Structural and Stability Features of Bitolterol vs. Precursors
Property | Isoproterenol | Colterol | Bitolterol Mesylate |
---|---|---|---|
Catechol Structure | Yes | Yes | Masked (diester) |
COMT Resistance | Low | Low | High |
Plasma Half-life | 1–2 min | 30 min | 3–4 hours |
β₂-Receptor EC₅₀ | 120 nM | 18 nM | 15 nM* |
EC₅₀ for bitolterol reflects active metabolite colterol [1] [9].
Hydrolysis kinetics studies revealed the di-p-toluate groups balanced stability and activation:
Table 3: Nomenclature of Bitolterol Mesylate
Designation Type | Name(s) |
---|---|
IUPAC Name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-1,2-phenylene bis(4-methylbenzoate) methanesulfonate |
Trade Name | Tornalate® (Discontinued, 2001) |
CAS Registry | 30392-41-7 (mesylate salt) |
Development Codes | WIN 32784, S-1540 |
Other Aliases | Bitolterol, Bitolterolum, Effectin |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7